molecular formula C23H21N3O3S B2398262 4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 313405-88-8

4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2398262
CAS No.: 313405-88-8
M. Wt: 419.5
InChI Key: NOJFEVKKTFPIGQ-UHFFFAOYSA-N
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Description

4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core, a mesitylthiazole moiety, and a dioxopyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzamide Core: This can be achieved by reacting an appropriate benzoyl chloride with an amine under basic conditions.

    Introduction of the Mesitylthiazole Moiety:

    Attachment of the Dioxopyrrolidinyl Group: This could be done through a nucleophilic substitution reaction where the dioxopyrrolidinyl group is introduced to the benzamide core.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions could be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions might be employed to replace certain groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) might be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) could be employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Potential use as a drug candidate for treating specific diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins to modulate their activity. This interaction could involve binding to the active site of an enzyme, altering receptor conformation, or disrupting protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide: can be compared with other benzamide derivatives, thiazole-containing compounds, and dioxopyrrolidinyl-substituted molecules.

    Benzamide Derivatives: These compounds often exhibit diverse biological activities and are used in various therapeutic applications.

    Thiazole-Containing Compounds: Known for their antimicrobial and anticancer properties.

    Dioxopyrrolidinyl-Substituted Molecules: Studied for their potential as enzyme inhibitors or modulators.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which might confer unique biological activity or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S/c1-13-10-14(2)21(15(3)11-13)18-12-30-23(24-18)25-22(29)16-4-6-17(7-5-16)26-19(27)8-9-20(26)28/h4-7,10-12H,8-9H2,1-3H3,(H,24,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJFEVKKTFPIGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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